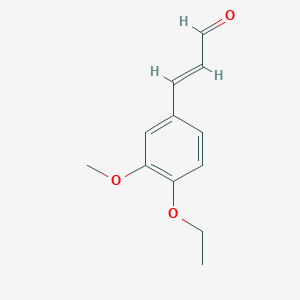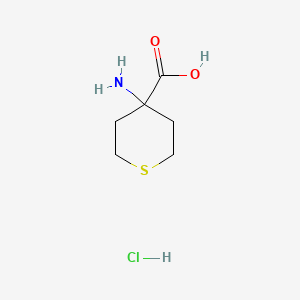
ethyl 4-aminooxane-2-carboxylate hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-aminooxane-2-carboxylate hydrochloride, mixture of diastereomers, is a chemical compound with diverse applications in scientific research. Its unique structure enables investigation into various fields such as medicinal chemistry, drug development, and organic synthesis, making it a valuable tool for scientists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-aminooxane-2-carboxylate hydrochloride typically involves a multi-step process. One common method includes the reaction of ethyl cyanoacetate with aldehydes in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition .
Industrial Production Methods
Industrial production methods for ethyl 4-aminooxane-2-carboxylate hydrochloride are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-aminooxane-2-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxane derivatives.
Scientific Research Applications
Ethyl 4-aminooxane-2-carboxylate hydrochloride has numerous applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents and bioactive molecules.
Drug Development: Researchers utilize this compound to develop new drugs and study their pharmacological properties.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-aminooxane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, leading to the formation of bioactive molecules. These molecules can interact with biological targets, such as enzymes or receptors, to exert their effects.
Comparison with Similar Compounds
Ethyl 4-aminooxane-2-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl cyanoacetate: Used in similar synthetic routes but lacks the amino group.
Tetrahydroquinolines: Share structural similarities and are used in similar applications but have different functional groups.
Oxane derivatives: Compounds with similar oxane rings but different substituents.
The uniqueness of ethyl 4-aminooxane-2-carboxylate hydrochloride lies in its specific functional groups and the ability to form a mixture of diastereomers, which can lead to diverse chemical and biological properties .
Properties
CAS No. |
2470440-27-6 |
|---|---|
Molecular Formula |
C8H16ClNO3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
ethyl 4-aminooxane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-5-6(9)3-4-12-7;/h6-7H,2-5,9H2,1H3;1H |
InChI Key |
CYBRKWBYDIDMGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(CCO1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




